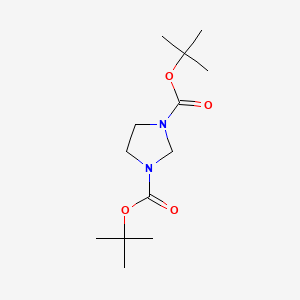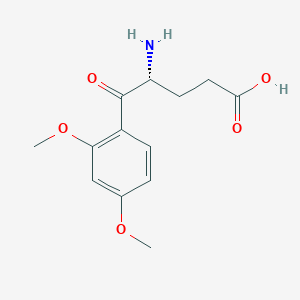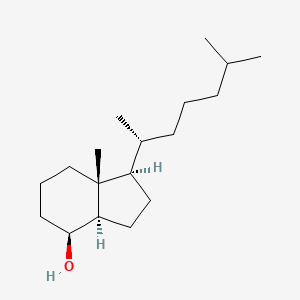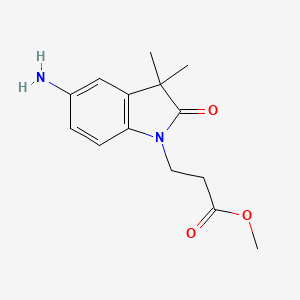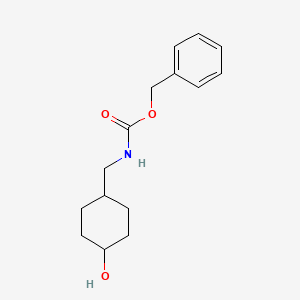![molecular formula C17H11NO2 B11853103 9-phenylfuro[3,4-b]quinolin-1(3H)-one CAS No. 85422-43-1](/img/structure/B11853103.png)
9-phenylfuro[3,4-b]quinolin-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-phenylfuro[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenylfuro[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynylquinoline-3-carbonitriles with sodium sulfide (Na2S·9H2O) under catalyst-free conditions at room temperature . This reaction leads to the formation of diverse functionalized quinolin-1-ones through sulfuration, annulation, and aerial oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9-phenylfuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may yield dihydroquinoline derivatives.
Scientific Research Applications
9-phenylfuro[3,4-b]quinolin-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antitubercular activities.
Medicine: Investigated for its potential anticancer properties.
Mechanism of Action
The mechanism of action of 9-phenylfuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of Bcl-2, a protein involved in regulating apoptosis, thereby inducing cell death in cancer cells . This compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-b]quinolin-1-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinoline Hydrazone Derivatives: These compounds also possess a quinoline core and have been studied for their antibacterial and antitubercular activities.
Uniqueness
9-phenylfuro[3,4-b]quinolin-1(3H)-one is unique due to its specific fused ring structure, which may confer distinct biological activities and chemical properties compared to other similar compounds
Properties
CAS No. |
85422-43-1 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
9-phenyl-3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C17H11NO2/c19-17-16-14(10-20-17)18-13-9-5-4-8-12(13)15(16)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
IQQAKYHPGYGTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


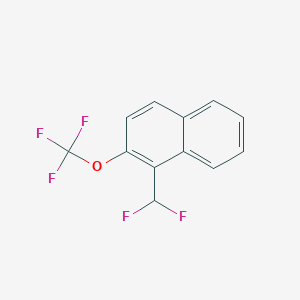
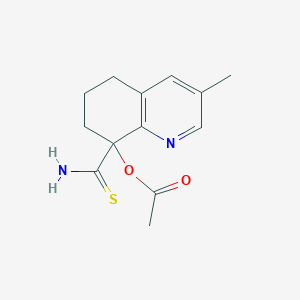
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)
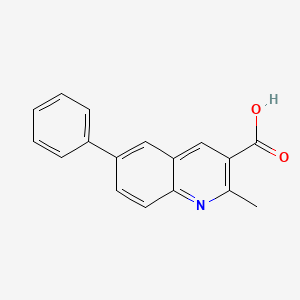
![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)
![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)
